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molecular formula C10H10F3N B8399052 3-(4-Trifluoromethylphenyl)-2-propenylamine

3-(4-Trifluoromethylphenyl)-2-propenylamine

Cat. No. B8399052
M. Wt: 201.19 g/mol
InChI Key: CTIYUOYEVPWKCY-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

A mixture of 2-[3-(4-trifluoromethylphenyl)-2-propenyl]phthalimide (4.57 g, 13.79 mmol) prepared in Reference Example 102 and hydrazine hydrate (897 mg, 17.93 mmol) in ethanol (80 ml) was heated under reflux for 3 hours. The reaction mixture was allowed to return to room temperature and filtered, and the filtrate was concentrated under reduced pressure. To the residue, ethyl acetate was added, and the resulting mixture was washed with 1 N sodium hydroxide aqueous solution and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure to afford 3-(4-trifluoromethylphenyl)-2-propenylamine (2.78 g, quantitative) as a pale brown crystalline powder.
Name
2-[3-(4-trifluoromethylphenyl)-2-propenyl]phthalimide
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
897 mg
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH2:11]C23C=CC=CC2C(NC3=O)=O)=[CH:5][CH:4]=1.O.[NH2:26]N>C(O)C>[F:1][C:2]([F:24])([F:23])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH2:11][NH2:26])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-trifluoromethylphenyl)-2-propenyl]phthalimide
Quantity
4.57 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=CCC12C(C(=O)NC1=O)C=CC=C2)(F)F
Step Two
Name
Quantity
897 mg
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethyl acetate was added
WASH
Type
WASH
Details
the resulting mixture was washed with 1 N sodium hydroxide aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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